Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate
Description
Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the pyridazinone core and a methyl ester group at the 1-position. The pyridazinone scaffold (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group) is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation. This compound’s molecular formula is inferred as C₁₅H₁₇N₂O₅, with a molecular weight of ~305.3 g/mol.
Properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-20-12-6-4-10(8-13(12)21-2)11-5-7-14(18)17(16-11)9-15(19)22-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCARSVHQSYQVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone core. The final step involves esterification with methyl bromoacetate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the pyridazinone ring to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound's structural components allow it to interact with various biological targets, including enzymes and receptors. This interaction may lead to the inhibition or modulation of enzyme activity, making it a candidate for drug development targeting diseases such as cancer or neurodegenerative disorders. Early studies suggest that methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate can influence pathways associated with cell proliferation and apoptosis.
Enzyme Inhibition Studies
Research indicates that this compound may serve as an effective inhibitor for certain enzymes. Its ability to bind to active sites on enzymes could lead to significant findings in the development of enzyme inhibitors for therapeutic purposes.
Synthesis of Complex Organic Molecules
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further through various chemical reactions such as oxidation, reduction, and substitution reactions. This versatility makes it valuable in organic synthesis and materials science.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, researchers demonstrated that this compound effectively inhibited a specific kinase involved in cancer progression. This finding highlights its potential role in targeted cancer therapy.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyridazinone Cores
Compound 1: Methyl 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]acetate ()
- Core Structure: Pyridazinone (identical to the target compound).
- Substituents : 4-Fluorophenyl at position 3 (vs. 3,4-dimethoxyphenyl in the target).
- Molecular Formula : C₁₃H₁₂FN₂O₃ (MW: ~264.25 g/mol).
- Key Differences :
- Electron Effects : The 4-fluoro group is electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-donating methoxy groups in the target compound.
- Lipophilicity : Fluorine increases hydrophobicity but less so than two methoxy groups (predicted logP for the target: ~1.8 vs. ~1.2 for the fluorophenyl analog).
- Synthetic Accessibility : Fluorophenyl precursors are widely available, whereas dimethoxy-substituted phenyl groups may require protective strategies during synthesis.
Pharmacological Implications :
- The 3,4-dimethoxyphenyl group in the target compound may enhance binding to targets requiring planar aromatic interactions (e.g., kinase ATP pockets), while the fluorophenyl analog could favor hydrophobic interactions in sterically constrained environments.
Pyrimidine-Based Analogs
Compound 2: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Core Structure: Pyrimidine (two nitrogen atoms at 1,3-positions vs. pyridazinone’s adjacent nitrogens).
- Substituents : Thietan-3-yloxy (sulfur-containing ring) and methyl groups.
- Molecular Formula: Not explicitly stated but inferred as C₁₂H₁₆N₂O₂S₂ (MW: ~308.4 g/mol).
- Key Differences: Electronic Properties: Pyrimidine’s meta-nitrogens enable distinct hydrogen-bonding patterns compared to pyridazinone’s vicinal nitrogens. Solubility: The thioether and ester groups could reduce aqueous solubility compared to the target compound.
Pharmacological Implications :
- Pyrimidine derivatives often target nucleotide-binding enzymes (e.g., dihydrofolate reductase). The sulfur substituent in Compound 2 may confer unique reactivity but also metabolic liabilities.
Pyridine-Based Analogs
Compound 3: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
- Core Structure : Pyridine (one nitrogen atom) with a benzodioxin substituent.
- Substituents: Dimethylaminomethylphenyl and methoxy groups.
- Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol).
- Basic Center: The dimethylamino group increases polarity and pH-dependent solubility. Molecular Weight: Higher MW (~391 vs. ~305 for the target) may reduce blood-brain barrier penetration.
Pharmacological Implications :
- The dimethylamino group could enhance interactions with G-protein-coupled receptors (GPCRs), while the benzodioxin moiety may improve selectivity for oxidative stress-related targets.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate is a complex organic compound notable for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 380.4 g/mol. Its structure includes a methyl ester group, a pyridazinone moiety, and a dimethoxyphenyl substituent, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | This compound |
This compound interacts with various biological targets, particularly enzymes and receptors. The unique structural features allow it to bind effectively to active sites, potentially leading to inhibition or modulation of enzyme activity. This interaction can result in significant biological effects, including anti-inflammatory and anti-cancer activities.
Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : A study demonstrated that this compound inhibited specific enzymes involved in cancer progression. The IC50 values were determined through various assays, indicating significant potency against these targets .
- Cell Line Studies : In vitro experiments using cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound fits well into the active sites of its targets, supporting its potential as a therapeutic agent .
Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step reactions starting with condensation of 3,4-dimethoxyphenyl precursors with pyridazinone intermediates. Key steps include:
- Cyclization : Formation of the pyridazinone core under reflux in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ .
- Esterification : Introduction of the methyl acetate group via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are essential for isolating high-purity product (>95% by HPLC) .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?
Structural confirmation relies on:
- NMR : H and C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- IR Spectroscopy : Key peaks include C=O stretches (1680–1720 cm⁻¹) and aromatic C-O bonds (1250–1280 cm⁻¹) .
- X-ray Crystallography : Provides unambiguous proof of stereochemistry and crystal packing (e.g., dihedral angles between aromatic rings) .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
Initial assays focus on:
- Enzyme Inhibition : Testing against monoamine oxidase (MAO) and phosphodiesterase (PDE) via fluorometric or colorimetric assays (IC₅₀ values typically reported) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate safety profiles .
- Solubility and Stability : HPLC-based kinetic studies in buffer systems (pH 1–7.4) to guide formulation .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products like regioisomers or hydrolyzed derivatives?
- Solvent Optimization : Replacing DMF with acetonitrile reduces byproduct formation in cyclization steps .
- Catalyst Screening : Transition metals (e.g., Pd/C) improve regioselectivity during esterification .
- In-line Monitoring : Use of FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. How should researchers resolve contradictions in reported enzyme inhibition data (e.g., conflicting IC₅₀ values across studies)?
- Assay Standardization : Validate protocols using positive controls (e.g., clorgyline for MAO-A) and replicate under identical conditions .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., fluoro vs. methoxy groups) to isolate structure-activity relationships .
- Molecular Docking : Computational modeling (AutoDock Vina) identifies binding site variations caused by conformational flexibility .
Q. What computational strategies predict the compound’s metabolic pathways and potential toxicity?
- ADMET Prediction : Tools like SwissADME simulate CYP450 metabolism, highlighting likely oxidation sites (e.g., demethylation of methoxy groups) .
- QSAR Modeling : Correlate electronic parameters (HOMO-LUMO gaps, logP) with cytotoxicity data to prioritize derivatives .
- Molecular Dynamics : Simulate interactions with lipid bilayers to predict blood-brain barrier permeability .
Methodological Considerations Table
Notes
- References to structurally analogous compounds (e.g., benzyl or ethyl derivatives) are included where direct data on the methyl derivative is limited.
- Commercial or non-academic sources (e.g., BenchChem, CymitQuimica) are excluded per user guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
